

# Application Notes and Protocols: CRISPR-Cas9 Knockout of CCR8 to Validate R243 Effects

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

C-C Motif Chemokine Receptor 8 (CCR8) has emerged as a promising therapeutic target in immuno-oncology and inflammatory diseases.[1][2] It is a G protein-coupled receptor (GPCR) predominantly expressed on tumor-infiltrating regulatory T cells (Tregs), where it contributes to an immunosuppressive tumor microenvironment.[3][4][5][6] The interaction of CCR8 with its primary ligand, CCL1, promotes Treg migration and enhances their suppressive functions.[1][3] [7] Consequently, targeting the CCR8-CCL1 axis is a key strategy for developing novel cancer immunotherapies.[2]

This document provides detailed application notes and protocols for utilizing CRISPR-Cas9 technology to knockout the CCR8 gene in T cells. This powerful gene-editing tool allows for the creation of a clean cellular model to validate the on-target effects of CCR8 inhibitors, such as **R243**. **R243** is a potent and selective small molecule antagonist of CCR8 that inhibits the CCL1-CCR8 interaction, downstream signaling, and chemotaxis.[3][7][8][9][10][11] By comparing the cellular responses of wild-type and CCR8 knockout T cells to **R243**, researchers can definitively attribute the compound's activity to its intended target.

### **Data Presentation**

## Table 1: In Vitro Effects of CCR8 Antagonist R243



| Parameter             | Cell Type                              | Treatment   | Effect                                                                 | Quantitative<br>Data             | Reference |
|-----------------------|----------------------------------------|-------------|------------------------------------------------------------------------|----------------------------------|-----------|
| Calcium Flux          | CCR8-CHO<br>cells                      | CCL1 + R243 | Inhibition of<br>CCL1-<br>induced Ca2+<br>flux                         | Dose-<br>dependent<br>inhibition | [10]      |
| Chemotaxis            | CCR8-CHO<br>cells                      | CCL1 + R243 | Inhibition of CCL1-driven cell migration                               | Dose-<br>dependent<br>inhibition | [3][9]    |
| Cytokine<br>Secretion | Wild-Type<br>Peritoneal<br>Macrophages | LPS + R243  | Attenuated<br>secretion of<br>TNF-α, IL-6,<br>and IL-10                | -                                | [3]       |
| Signaling<br>Pathway  | Wild-Type<br>Peritoneal<br>Macrophages | LPS + R243  | Suppressed c-jun N- terminal kinase (JNK) activity and NF-кВ signaling | -                                | [3]       |

Table 2: In Vivo Effects of CCR8 Antagonist R243

| Parameter | Animal<br>Model    | Treatment                             | Effect                                                      | Quantitative<br>Data | Reference |
|-----------|--------------------|---------------------------------------|-------------------------------------------------------------|----------------------|-----------|
| Analgesia | Male Swiss<br>mice | CCL1 + R243<br>(0.1-1 mg/kg,<br>i.p.) | Dose- dependent inhibition of CCL1-evoked thermal analgesia | -                    | [3]       |

## **Table 3: Characterization of CCR8 Expression in T cells**



| Cell Type                          | Condition      | CCR8<br>Expression<br>Level                          | Method         | Reference |
|------------------------------------|----------------|------------------------------------------------------|----------------|-----------|
| Human Tumor-<br>Infiltrating Tregs | Lung Cancer    | Highest<br>compared to<br>other tissues              | Flow Cytometry | [12]      |
| Human<br>Peripheral Blood<br>Tregs | Healthy Donors | Low to undetectable                                  | Flow Cytometry | [12][13]  |
| Mouse Tumor-<br>Infiltrating Tregs | LLC-OVA tumors | ~40% of Tregs<br>are CCR8+                           | Flow Cytometry | [13]      |
| Human Lung<br>Cancer Tregs         | Tumor Tissue   | Higher than in normal tissue, PBMCs, and lymph nodes | Flow Cytometry | [12]      |

## **Experimental Protocols**

## Protocol 1: CRISPR-Cas9 Mediated Knockout of CCR8 in Human Primary T Cells

This protocol details the generation of CCR8 knockout (KO) in primary human T cells using ribonucleoprotein (RNP) delivery via electroporation.

#### Materials:

- Peripheral blood mononuclear cells (PBMCs)
- T cell isolation kit (e.g., negative selection kit)
- T cell activation reagents (e.g., anti-CD3/CD28 beads or antibodies)
- Recombinant human IL-2
- CRISPR-Cas9 components:



- Synthetic single guide RNA (sgRNA) targeting CCR8 (multiple guides should be tested)
- Recombinant Cas9 nuclease
- Electroporation system and compatible buffers
- Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS, Penicillin-Streptomycin, and IL-2)
- Flow cytometer and anti-CCR8 antibody for validation

### Methodology:

- Isolation and Activation of T Cells:
  - Isolate T cells from PBMCs using a negative selection kit according to the manufacturer's instructions.
  - Activate the isolated T cells with anti-CD3/CD28 beads or plate-bound antibodies at a concentration of 1x10^6 cells/mL in complete culture medium supplemented with recombinant human IL-2 (e.g., 100 U/mL).
  - Incubate for 48-72 hours at 37°C and 5% CO2. Activated T cells will form blasts.
- Preparation of CRISPR-Cas9 Ribonucleoprotein (RNP) Complexes:
  - Resuspend lyophilized sgRNA in nuclease-free buffer to a stock concentration of 100 μM.
  - For each electroporation reaction, mix the sgRNA and Cas9 nuclease (e.g., at a 3:1 molar ratio) in an appropriate buffer.
  - Incubate the mixture at room temperature for 10-20 minutes to allow for RNP complex formation.
- Electroporation of T Cells:
  - Harvest the activated T cells and wash them with PBS.



- Resuspend the cells in the appropriate electroporation buffer at the desired concentration (e.g., 1x10<sup>7</sup> cells/mL).
- Add the pre-formed RNP complexes to the cell suspension and gently mix.
- Transfer the mixture to an electroporation cuvette and apply the electric pulse using a preoptimized program for primary T cells.
- Immediately after electroporation, add pre-warmed culture medium to the cuvette and transfer the cells to a culture plate.
- Post-Electroporation Culture and Expansion:
  - Culture the electroporated T cells in complete medium supplemented with IL-2.
  - Change the medium every 2-3 days to remove dead cells and replenish nutrients.
  - Expand the cells for 5-7 days to allow for gene editing and protein turnover.
- Validation of CCR8 Knockout:
  - Harvest a fraction of the cultured cells.
  - Stain the cells with a fluorescently labeled anti-CCR8 antibody.
  - Analyze the cells by flow cytometry to determine the percentage of CCR8-negative cells compared to a non-electroporated or control sgRNA-treated sample.
  - Genomic DNA can also be isolated to confirm the presence of insertions or deletions (indels) at the CCR8 locus using techniques like Sanger sequencing or next-generation sequencing.

## Protocol 2: Validation of R243 Effects in Wild-Type vs. CCR8 KO T Cells

This protocol describes functional assays to confirm that the effects of **R243** are CCR8-dependent.



### Materials:

- Wild-type (WT) and CCR8 KO primary T cells (generated using Protocol 1)
- R243 compound
- CCL1 chemokine
- Chemotaxis assay system (e.g., Transwell plates)
- Calcium flux assay reagents (e.g., Fluo-4 AM)
- Flow cytometer

### Methodology:

- Chemotaxis Assay:
  - Plate WT and CCR8 KO T cells in the upper chamber of a Transwell plate.
  - In the lower chamber, add media containing a chemoattractant concentration of CCL1,
     with or without varying concentrations of R243.
  - Incubate the plate for 2-4 hours at 37°C.
  - Quantify the number of cells that have migrated to the lower chamber using a cell counter or flow cytometry.
  - Expected Outcome: R243 should inhibit the migration of WT T cells towards CCL1 in a
    dose-dependent manner. CCR8 KO T cells should not migrate towards CCL1, and R243
    should have no effect on their basal migration.
- Calcium Flux Assay:
  - Load WT and CCR8 KO T cells with a calcium indicator dye (e.g., Fluo-4 AM).
  - Establish a baseline fluorescence reading on a flow cytometer.



- Add CCL1 to the cell suspension and record the change in fluorescence over time, indicating calcium influx.
- To test the inhibitory effect of R243, pre-incubate the WT cells with the compound for a designated time before adding CCL1.
- Expected Outcome: CCL1 should induce a rapid increase in intracellular calcium in WT T cells, which should be blocked by pre-treatment with R243. CCR8 KO T cells should not exhibit a calcium flux in response to CCL1.

## **Visualizations**









Click to download full resolution via product page



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. frontierspartnerships.org [frontierspartnerships.org]
- 2. CCR8 as a Therapeutic Novel Target: Omics-Integrated Comprehensive Analysis for Systematically Prioritizing Indications | MDPI [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Chemokine Receptor-Targeted Therapies: Special Case for CCR8 PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a cellular model to study CCR8 signaling in tumor-infiltrating regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. R243 | inhibitor of CCR8 signaling | CAS 688352-84-3 | CCR8 Antagonist | 美国InvivoChem [invivochem.cn]
- 10. R243 | CCR8 Antagonist | MCE [medchemexpress.cn]
- 11. The impact of CCR8+ regulatory T cells on cytotoxic T cell function in human lung cancer
   PMC [pmc.ncbi.nlm.nih.gov]
- 12. Therapeutic depletion of CCR8+ tumor-infiltrating regulatory T cells elicits antitumor immunity and synergizes with anti-PD-1 therapy PMC [pmc.ncbi.nlm.nih.gov]
- 13. jitc.bmj.com [jitc.bmj.com]
- To cite this document: BenchChem. [Application Notes and Protocols: CRISPR-Cas9
  Knockout of CCR8 to Validate R243 Effects]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b15604284#crispr-cas9-knockout-of-ccr8-to-validate-r243-effects]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com